Vapor Pressure: Tetraethylgermane vs. Tetramethylgermane Delivery Rate Control
Tetraethylgermane exhibits approximately 28-fold lower vapor pressure at 25°C compared to its closest homolog tetramethylgermane (TMGe), enabling finer control over precursor flux in CVD processes . This difference stems from the increased molecular weight and stronger intermolecular dispersion forces associated with extended ethyl ligands [1].
| Evidence Dimension | Vapor pressure at 25°C |
|---|---|
| Target Compound Data | 2.5 ± 0.3 mmHg |
| Comparator Or Baseline | Tetramethylgermane (TMGe): >70 Torr (mmHg) |
| Quantified Difference | >28-fold lower for TEGe (~2.5 mmHg vs. >70 mmHg) |
| Conditions | 25°C, standard atmospheric pressure; TEGe measured by Antoine equation extrapolation; TMGe value from patent specification |
Why This Matters
Lower vapor pressure enables precise mass flow control for thin-film thickness uniformity without requiring extensive precursor cooling, directly affecting deposition reproducibility in production environments.
- [1] R. Ginell. Cohesion energies and solubility parameters for tetra-n-alkylgermanes. Thermochimica Acta, 1983, 69(3), 361–366. View Source
